molecular formula C20H18Cl2N2O5 B2587409 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 939888-90-1

2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B2587409
CAS RN: 939888-90-1
M. Wt: 437.27
InChI Key: JNEDSRAFLIVIRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic methods for this compound involve various strategies. One notable approach is the multicomponent reaction (MCR) , where aldehydes or isatin react with malononitrile and β-ketoesters, along with diverse enolizable C-H-activated acidic compounds and phenols. The MCR provides a versatile route to construct the 2-amino-4H-pyran-3-carbonitrile core structure .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Kumar et al. (2019) proposed a facile methodology for the synthesis of 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate via a single-step multicomponent reaction. This process features excellent yield, operational ease, and uses eco-friendly K2CO3 as a catalyst. The structure of the synthesized molecule was confirmed through analytical techniques like NMR, FT-IR, and single crystal X-ray crystallography, demonstrating a good consistency between observed and theoretically calculated spectral data (Kumar et al., 2019).

Potential in Molecular Electronics and Material Science

Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, highlighting the compound's versatility in creating diverse chemical structures. This adaptability suggests potential applications in molecular electronics and material science, where specific molecular architectures are required (Harb et al., 1989).

Application in Drug Design and Molecular Docking

Kathavarayan et al. (2022) synthesized a crystalline organic compound similar in structure and performed spectral characterization alongside single-crystal XRD. The study included Hirshfeld surface analyses to understand intermolecular contacts and explored the electronic properties through frontier molecular orbital (FMO) analysis. Additionally, molecular docking studies predicted binding affinity between the compound and COVID-19 Mpro and spike protease, hinting at its potential application in drug design and molecular docking studies (Kathavarayan et al., 2022).

Corrosion Inhibition

Saranya et al. (2020) demonstrated the application of pyran derivatives in corrosion mitigation of mild steel in sulfuric acid solution. Their study indicates that these compounds, including variations of the 4H-pyran-3-carboxylate structure, act as effective corrosion inhibitors, suggesting an industrial application in protecting metals from acid corrosion (Saranya et al., 2020).

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5/c1-10(2)19(25)27-6-7-28-20(26)16-11(3)29-18(24)13(9-23)17(16)12-4-5-14(21)15(22)8-12/h4-5,8,17H,1,6-7,24H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEDSRAFLIVIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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